molecular formula C11H15FN2O2 B8335229 (6-Fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

(6-Fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B8335229
M. Wt: 226.25 g/mol
InChI Key: GNHVMQNMRBJACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H15FN2O2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-[6-(fluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15)

InChI Key

GNHVMQNMRBJACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CF

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (6-hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (prepared as illustrated in example 135) (0.20 g, 0.90 mmol) in dichloromethane (20.00 ml) was cooled under argon to 0° C. and (diethylamino)sulfur trifluoride (DAST) (0.20 g, 1.25 mmol) was added dropwise. The resulting solution was stirred at room temperature for 30 min, then quenched by pouring the reaction mixture onto saturated sodium bicarbonate. The organic phase was separated, dried over sodium sulphate and evaporated to a orange oil, which was purified by flash chromatography (dichloromethane/ether) to yield (6-fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (0.10 g, 51%) as a colorless oil, MS (ISP): m/e=211.3 (M+H+).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

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